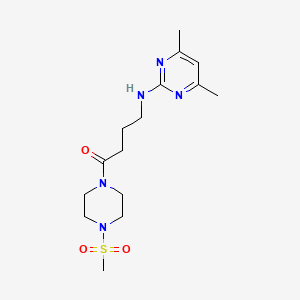![molecular formula C17H12N2OS B12167276 2-Methyl-4-(naphthalen-1-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B12167276.png)
2-Methyl-4-(naphthalen-1-yloxy)thieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(naphthalen-1-yloxy)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thieno[2,3-d]pyrimidine core with a methyl group at the 2-position and a naphthalen-1-yloxy group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-d]pyrimidines typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . For 2-Methyl-4-(naphthalen-1-yloxy)thieno[2,3-d]pyrimidine, the synthesis can be achieved by heating the respective thiophene-2-carboxamides in formic acid . The reaction conditions often involve heating the reactants in the presence of a catalyst, such as copper sulfate, to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for thieno[2,3-d]pyrimidines may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Methyl-4-(naphthalen-1-yloxy)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthalen-1-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
科学的研究の応用
2-メチル-4-(ナフタレン-1-イルオキシ)チエノ[2,3-d]ピリミジンは、以下を含むいくつかの科学研究応用を持っています。
医薬品化学:
生物学: これは、様々な細胞経路やプロセスに対する影響を調べるために、生物学的研究で使用できます。
工業: この化合物は、導電率や蛍光などの特定の特性を持つ新しい材料の開発に利用することができます。
作用機序
2-メチル-4-(ナフタレン-1-イルオキシ)チエノ[2,3-d]ピリミジンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴い、細胞経路の調節につながります。 この化合物は、細胞増殖に関与する特定の酵素の活性を阻害し、それによってその抗癌効果を発揮する可能性があります 。 関与する正確な分子標的と経路は、特定の用途や状況によって異なる可能性があります。
類似化合物との比較
類似化合物
チエノ[3,2-d]ピリミジン: 同様の生物活性を有するチエノピリミジンの別のクラス.
1,3,4-オキサジアゾール誘導体: 類似の複素環構造と多様な生物活性を有する化合物.
独自性
2-メチル-4-(ナフタレン-1-イルオキシ)チエノ[2,3-d]ピリミジンは、その特定の置換パターンによって独特であり、これは異なる生物活性と化学的特性をもたらします。ナフタレン-1-イルオキシ基の存在は、抗癌剤としての可能性を高め、特定の分子標的との相互作用能力を高めます。
特性
分子式 |
C17H12N2OS |
|---|---|
分子量 |
292.4 g/mol |
IUPAC名 |
2-methyl-4-naphthalen-1-yloxythieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C17H12N2OS/c1-11-18-16(14-9-10-21-17(14)19-11)20-15-8-4-6-12-5-2-3-7-13(12)15/h2-10H,1H3 |
InChIキー |
JUJOSQTXRXOUSC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C2C=CSC2=N1)OC3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B12167206.png)
![4-(4-methoxyphenyl)-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B12167227.png)
![N-[4-(acetylamino)phenyl]-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide](/img/structure/B12167231.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B12167235.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12167237.png)
![4-({[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}methyl)-3,5-dimethyl-1,2-oxazole](/img/structure/B12167238.png)
![(5Z)-5-{2-[4-(difluoromethoxy)phenyl]hydrazinylidene}quinolin-8(5H)-one](/img/structure/B12167243.png)
![2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide](/img/structure/B12167244.png)

![2-(4-methoxyphenyl)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide](/img/structure/B12167253.png)
![{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}[2-(thiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B12167256.png)
![(4E)-4-[(4-butoxy-3-methylphenyl)(hydroxy)methylidene]-5-(4-chlorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B12167260.png)

